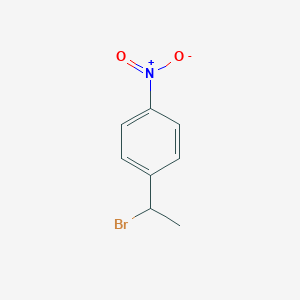

1-(1-Bromoethyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKPPRBFXTUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452200 | |

| Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-81-0 | |

| Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Bromoethyl)-4-nitrobenzene CAS number 19935-81-0

CAS Number: 19935-81-0

IUPAC Name: 1-(1-bromoethyl)-4-nitrobenzene

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, reactivity, and safety information.

Physicochemical and Spectroscopic Data

This compound is a yellow oil or solid at room temperature.[1][2] Its properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [3][4] |

| Molecular Weight | 230.06 g/mol | [3] |

| Melting Point | 31-32.5 °C | [1] |

| Boiling Point | 152-153 °C at 5 Torr | [1] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [1] |

| Physical Form | Solid, Semi-solid, liquid, or lump | [2] |

| Topological Polar Surface Area | 45.8 Ų | [1][3] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data | Source |

| ¹H-NMR (500 MHz, CDCl₃) | δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm | [1] |

Synthesis and Purification

The primary synthesis route for this compound involves the radical bromination of 1-ethyl-4-nitrobenzene. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.[1]

Experimental Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene

Objective: To synthesize this compound.

Materials:

-

1-ethyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for chromatography)

Procedure:

-

A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.[1]

-

The reaction mixture is refluxed for 1 hour.[1]

-

After reflux, the mixture is cooled to room temperature.[1]

-

The solid succinimide byproduct is removed by filtration. The filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.[1]

-

The combined filtrate is concentrated under reduced pressure (evaporated) to yield the crude product.[1]

-

Purification is achieved by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to provide 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (yields up to 90%).[1]

References

Technical Guide: Physical Properties of 1-(1-Bromoethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 1-(1-Bromoethyl)-4-nitrobenzene. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate. This document compiles essential data on its physical characteristics, provides detailed experimental protocols for its synthesis, and outlines general analytical methodologies. A visual representation of the synthesis workflow is also included to facilitate a clearer understanding of the process.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound.[1] The presence of the nitro group and the bromine atom significantly influences its reactivity and physical properties. A summary of its key physical and chemical data is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 19935-81-0 | [1] |

| Molecular Formula | C8H8BrNO2 | [1][2] |

| Molecular Weight | 230.06 g/mol | [1] |

| Melting Point | 31-32.5 °C | |

| Boiling Point | 152-153 °C at 5 Torr | |

| Density (Predicted) | 1.554 g/cm³ | |

| Physical Form | Solid, semi-solid, or liquid lump | |

| Solubility | While specific data for this compound is not readily available, based on the properties of nitrobenzene and similar halogenated nitroaromatic compounds, it is expected to be soluble in organic solvents like ethanol, ether, and benzene and have low solubility in water.[3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the free-radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Materials:

-

1-ethyl-4-nitrobenzene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl4)

-

Ethyl acetate

-

Hexanes

-

Silica gel for flash chromatography

Procedure:

-

A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.

-

The reaction mixture is refluxed for 1 hour.

-

After reflux, the mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by filtration, and the filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.

-

The filtrate is collected and the solvent is removed under reduced pressure (evaporation).

-

The crude product is then purified by flash chromatography on a silica gel column.

-

The column is eluted with a 2:98 mixture of ethyl acetate and hexanes.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil. This process typically results in a high yield (around 90%).

General Analytical Methods

The analysis of nitrobenzene compounds, including this compound, can be performed using several established analytical techniques. The choice of method will depend on the sample matrix and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an ultraviolet (UV) detector is a common method for the analysis of nitroaromatic compounds.

-

Gas Chromatography (GC): GC can be coupled with various detectors for the analysis of these compounds. Common detectors include:

-

Flame Ionization Detector (FID)

-

Nitrogen-Phosphorus Detector (NPD), which is more selective for nitrogen-containing compounds.

-

Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

-

Mass Spectrometry (MS) for definitive identification.

-

Sample preparation for these analytical methods typically involves extraction with a suitable organic solvent.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazards:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical properties, synthetic protocols, and analytical considerations for this compound. The provided data and methodologies are intended to support researchers and scientists in their work with this versatile chemical intermediate. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

References

An In-depth Technical Guide to 1-(1-Bromoethyl)-4-nitrobenzene: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for 1-(1-Bromoethyl)-4-nitrobenzene, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery by consolidating essential data and procedural information.

Physicochemical Properties

The melting and boiling points of this compound are critical parameters for its handling, purification, and reaction setup. The experimentally determined values for this compound are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 31-32.5 °C | Not specified |

| Boiling Point | 152-153 °C | 5 Torr |

Experimental Protocols

The following sections detail the synthetic routes for the preparation of this compound.

Synthesis from 1-ethyl-4-nitrobenzene

A common method for the synthesis of this compound involves the bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Procedure: A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) was refluxed for 1 hour.[1] After cooling, the mixture was filtered, and the filter cake was washed with a 1:1 mixture of ethyl acetate and hexanes.[1] The filtrate was then evaporated under reduced pressure. The resulting crude product was purified by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (5.18 g, 90% yield).[1]

General Bromination of Aromatic Compounds

An alternative general procedure for the bromination of aromatic compounds can also be adapted.

Procedure: To a solution of the aromatic compound (1 mmol) in a mixture of CH3CN (6 mL) and H2O (0.5 mL), KBr (0.5 mmol) and Oxone (2.2 mmol) were added.[1] The mixture was stirred at 45°C.[1] Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture was filtered. The solvent was evaporated under reduced pressure. The residue was then dissolved in ethyl acetate, washed with saturated aqueous Na2S2O3 and brine, and finally dried over anhydrous Na2SO4.[1]

Visualized Synthesis Workflow

The logical flow of the primary synthesis method for this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

References

synthesis of 1-(1-Bromoethyl)-4-nitrobenzene from 1-ethyl-4-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene from 1-ethyl-4-nitrobenzene

Overview

The synthesis of this compound from 1-ethyl-4-nitrobenzene is a classic example of benzylic bromination. This reaction selectively substitutes a hydrogen atom on the carbon directly adjacent to the aromatic ring (the benzylic position) with a bromine atom.[1][2] This selectivity arises from the enhanced stability of the intermediate benzylic radical, which is stabilized by resonance with the benzene ring.[3][4]

The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under anhydrous conditions.[5][6] An alternative method involves the use of molecular bromine (Br₂) under UV irradiation or heat.[3][7] The nitro group on the aromatic ring is an electron-withdrawing group, but it does not interfere with the free radical substitution on the alkyl side chain.[3]

Core Reaction and Mechanism

The reaction proceeds via a free-radical chain mechanism.[3][8]

-

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the Br-Br bond by heat or UV light to generate a small number of radicals.[3][4] These radicals then react with NBS or HBr (present in trace amounts) to produce a low, steady concentration of bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-ethyl-4-nitrobenzene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3][4][8]

-

Termination: The reaction concludes when various radical species combine to form stable, non-radical products.[8]

Caption: Core transformation of 1-ethyl-4-nitrobenzene.

Data Presentation

The following table summarizes the key components and conditions for the synthesis.

| Parameter | Description |

| Starting Material | 1-ethyl-4-nitrobenzene (4-nitroethylbenzene) |

| Product | This compound |

| CAS Number (Product) | 19935-81-0[9][10] |

| Molecular Formula (Product) | C₈H₈BrNO₂[11][12] |

| Primary Reagent | N-Bromosuccinimide (NBS)[1][5] |

| Alternative Reagent | Bromine (Br₂)[3][7] |

| Initiator / Condition | Radical initiator (AIBN or Benzoyl Peroxide) for NBS method; UV light (hv) or heat (Δ) for Br₂ method.[5][8] |

| Typical Solvent | Anhydrous Carbon Tetrachloride (CCl₄).[5][6] |

| Reaction Type | Free Radical Substitution (Wohl-Ziegler Reaction).[5][6][13] |

| Key Consideration | The reaction must be kept anhydrous, as water can hydrolyze the NBS reagent and the desired product.[6] |

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure for the benzylic bromination of 1-ethyl-4-nitrobenzene using NBS and AIBN.

Materials:

-

1-ethyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethyl-4-nitrobenzene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.02 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats on the surface. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any trace acid) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Question: What is the product of the reaction of 4-nitroethylbenzene with.. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. gauthmath.com [gauthmath.com]

- 8. Mnitro ethylbenzene on Br2 and UV light what is the class 12 chemistry CBSE [vedantu.com]

- 9. This compound | CAS#:19935-81-0 | Chemsrc [chemsrc.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 12. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Bromination of 1-ethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of 1-ethyl-4-nitrobenzene, a classic example of electrophilic aromatic substitution (EAS). The document details the underlying mechanistic principles, experimental protocols, and quantitative data relevant to this reaction, offering valuable insights for professionals in chemical research and drug development.

Core Principles: The Mechanism and Regioselectivity

The bromination of 1-ethyl-4-nitrobenzene is an electrophilic aromatic substitution (EAS) reaction, where an electrophile replaces a hydrogen atom on the aromatic ring.[1][2] The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the nitro group (-NO₂).

-

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl group is an activating substituent.[3] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Activating groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[4][5][6]

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating group.[4][7] It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles.[7][8] Deactivating groups (with the exception of halogens) are meta-directors, directing incoming electrophiles to the position meta (one carbon removed) to themselves.[4][5][7]

In the case of 1-ethyl-4-nitrobenzene, the two substituents are positioned para to each other. The ethyl group at position C1 directs the incoming bromine electrophile to its ortho positions (C2 and C6). The nitro group at C4 directs the incoming electrophile to its meta positions (C2 and C6). Consequently, both groups cooperatively direct the substitution to the same positions. The reaction, therefore, yields a single major product: 2-bromo-1-ethyl-4-nitrobenzene .[9][10]

Reaction Mechanism Pathway

The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile (Br⁺).[3][11][12][13] The overall mechanism proceeds in three main steps:

-

Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a complex that weakens the Br-Br bond, creating a highly electrophilic bromine species.[3][12]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the substituted benzene ring attacks the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12][14]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π system and yields the final product.[3][13][15]

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Bromo-1-ethyl-4-nitrobenzene | C8H8BrNO2 | CID 22345594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

Spectroscopic Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1-Bromoethyl)-4-nitrobenzene (CAS No. 19935-81-0). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

Structure:

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.22 | Doublet (d) | 2H | Aromatic protons (ortho to NO₂) |

| 7.62 | Doublet (d) | 2H | Aromatic protons (meta to NO₂) |

| 5.22 | Quartet (q) | 1H | Methine proton (-CHBr) |

| 2.08 | Doublet (d) | 3H | Methyl protons (-CH₃) |

¹³C NMR Data

No publicly available experimental ¹³C NMR data was found for this compound at the time of this publication. Predicted chemical shifts based on computational models are available in various chemical databases but are not included here to maintain a focus on experimental data.

Infrared (IR) Spectroscopy

No publicly available experimental IR absorption data was found for this compound at the time of this publication. Typical characteristic IR absorption bands for similar aromatic nitro compounds and alkyl halides are provided for reference.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1530-1500 | Asymmetric NO₂ stretch |

| ~1350-1330 | Symmetric NO₂ stretch |

| ~860-800 | C-N stretch |

| ~700-600 | C-Br stretch |

Mass Spectrometry (MS)

No publicly available experimental mass spectrum was found for this compound at the time of this publication. The predicted monoisotopic mass is 228.9738 u. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Synthesis of this compound

A mixture of 1-ethyl-4-nitro-benzene (e.g., 3.4 mL, 25 mmol), N-bromosuccinimide (NBS) (e.g., 4.38 g, 24.6 mmol), and a radical initiator such as benzoyl peroxide (e.g., 0.04g, 0.18 mmol) in a suitable solvent like carbon tetrachloride (e.g., 30 mL) is refluxed for approximately 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is evaporated. The crude product is then purified by flash chromatography on silica gel using an appropriate eluent system (e.g., 2:98 ethyl acetate:hexanes) to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 500 MHz for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) source. The sample is introduced into the ion source, which is typically heated to ensure volatilization. The gaseous molecules are then bombarded with a beam of electrons (usually at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(1-Bromoethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Bromoethyl)-4-nitrobenzene. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and visualizes the molecular structure and proton relationships.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure features a chiral center at the benzylic position, a nitro group electron-withdrawing substituent on the aromatic ring, and a bromine atom. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of the protons.

Experimental Protocol

The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl3)

-

Temperature: Ambient temperature

-

Internal Standard: Tetramethylsilane (TMS)

A standard one-dimensional proton NMR experiment was performed. The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected to obtain the final high-resolution spectrum.

Data Presentation and Interpretation

The 1H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, integration values, and coupling constants (J), are summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

| Ha | 8.22 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |

| Hb | 7.62 | Doublet (d) | 2H | Aromatic protons meta to the nitro group |

| Hc | 5.22 | Quartet (q) | 1H | Methine proton (-CHBr) |

| Hd | 2.08 | Doublet (d) | 3H | Methyl protons (-CH3) |

Interpretation of the Spectrum:

-

Aromatic Protons (Ha and Hb): The aromatic region of the spectrum shows two doublets at 8.22 ppm and 7.62 ppm, each integrating to two protons. The downfield shift of the doublet at 8.22 ppm is attributed to the strong electron-withdrawing effect of the adjacent nitro group, deshielding these ortho protons (Ha). The doublet at 7.62 ppm corresponds to the protons meta to the nitro group (Hb), which are less deshielded. The splitting of both signals into doublets is due to ortho-coupling with each other.

-

Methine Proton (Hc): A quartet is observed at 5.22 ppm, integrating to one proton. This signal is assigned to the methine proton (Hc) at the benzylic position. The quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3). The significant downfield shift is due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

-

Methyl Protons (Hd): The upfield region of the spectrum displays a doublet at 2.08 ppm, which integrates to three protons. This signal corresponds to the methyl protons (Hd). The doublet splitting is a result of coupling with the single adjacent methine proton (n+1 rule, where n=1).

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure of this compound and the spin-spin coupling relationships between the protons, which give rise to the observed splitting patterns in the 1H NMR spectrum.

Caption: Molecular structure of this compound with proton labels.

Caption: Spin-spin coupling relationships in this compound.

The Reactivity of Benzylic Bromide in 1-(1-Bromoethyl)-4-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure features a reactive benzylic bromide and an electron-withdrawing nitro group on the aromatic ring. This combination of functional groups allows for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates.[1][2] The reactivity of the C-Br bond is the central focus of this guide, which will delve into the competing nucleophilic substitution and elimination pathways that this substrate can undergo. Understanding the factors that control these pathways is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Synthesis of this compound

The most common method for the synthesis of this compound is the radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[3]

Experimental Protocol: Radical Bromination

Materials:

-

1-Ethyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl4)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-4-nitrobenzene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.02 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a 1:1 mixture of ethyl acetate and hexanes.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent (e.g., 2:98 v/v) to afford this compound as a yellow oil.[3]

Characterization Data:

-

1H NMR (CDCl3, 500 MHz): δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm.[3]

Reactivity of the Benzylic Bromide

The benzylic C-Br bond in this compound is activated towards both nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing nitro group at the para position significantly influences the reaction mechanism and rate.

Nucleophilic Substitution Reactions (SN1 and SN2)

The benzylic position of the bromine atom makes the substrate susceptible to both SN1 and SN2 reaction pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

-

SN1 Mechanism: This pathway proceeds through a carbocation intermediate. The benzylic carbocation formed upon departure of the bromide ion is stabilized by resonance with the benzene ring. The strong electron-withdrawing nitro group at the para position, however, destabilizes the positive charge on the benzylic carbon through an inductive effect, which would be expected to slow down the rate of an SN1 reaction compared to an unsubstituted analogue. Polar protic solvents, such as water and alcohols, favor the SN1 mechanism by stabilizing the ionic intermediates.[4][5]

-

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 pathway. The steric hindrance around the secondary benzylic carbon in this compound is a factor to consider, as SN2 reactions are sensitive to steric bulk.

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination to form 4-nitrostyrene. Both E1 and E2 mechanisms are possible.

-

E1 Mechanism: This pathway shares the same carbocation intermediate as the SN1 reaction. A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions, and higher temperatures generally favor elimination.[6]

-

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a β-carbon at the same time as the bromide leaving group departs. The reaction requires an anti-periplanar arrangement of the proton and the leaving group. Strong, bulky bases, such as potassium tert-butoxide, favor the E2 pathway and can influence the regioselectivity of the elimination.[7][8]

Quantitative Reactivity Analysis

While specific rate constants for this compound are not available in the surveyed literature, the principles of linear free-energy relationships, such as the Hammett equation, can be used to predict its reactivity relative to other substituted benzylic bromides.

Table 1: Expected Trends in Reactivity for this compound

| Reaction Type | Nucleophile/Base | Solvent | Expected Mechanism | Relative Rate (Compared to unsubstituted analogue) | Rationale |

| Solvolysis | Weak (e.g., H2O, EtOH) | Polar Protic | SN1 / E1 | Slower | The electron-withdrawing nitro group destabilizes the benzylic carbocation intermediate. |

| Substitution | Strong, non-bulky (e.g., N3⁻, CN⁻) | Polar Aprotic | SN2 | Faster | The electron-withdrawing nitro group makes the benzylic carbon more electrophilic, accelerating the nucleophilic attack. |

| Elimination | Strong, bulky (e.g., t-BuOK) | Aprotic | E2 | Faster | The strong base favors the concerted E2 mechanism. The electron-withdrawing nitro group increases the acidity of the β-protons. |

Experimental Protocols for Reactivity Studies

The following are generalized protocols for studying the kinetics of nucleophilic substitution and elimination reactions of benzylic bromides, which can be adapted for this compound.

Protocol for Kinetic Analysis of SN1 Solvolysis

This protocol is adapted from studies on the solvolysis of tert-butyl chloride.[9]

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol mixture.

Materials:

-

This compound

-

Ethanol (95%)

-

Deionized water

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Acetone

Procedure:

-

Prepare a stock solution of this compound in acetone (e.g., 0.2 M).

-

Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).

-

In a thermostatted reaction vessel, add a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.

-

Add a small, known volume of the standardized NaOH solution.

-

Initiate the reaction by adding a known volume of the substrate stock solution (time = 0).

-

Record the time it takes for the indicator to change from blue to yellow, indicating the consumption of the added base by the HBr generated during solvolysis.

-

Immediately add another aliquot of the NaOH solution and record the time for the next color change.

-

Repeat this process for several intervals to obtain a series of time versus concentration data points.

-

The first-order rate constant can be determined from a plot of ln([Substrate]) versus time.

Applications in Drug Development

While there is no direct evidence of this compound being involved in biological signaling pathways, related nitroaromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals.[1][2][10] The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The benzylic position allows for the introduction of various functionalities through nucleophilic substitution, making this class of compounds valuable for building diverse molecular scaffolds for drug discovery.

Conclusion

This compound exhibits a rich and predictable reactivity profile governed by the interplay of its benzylic bromide and para-nitro substituent. The benzylic position renders it susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing nitro group is expected to accelerate SN2 and E2 reactions by increasing the electrophilicity of the benzylic carbon and the acidity of the β-protons, respectively, while decelerating SN1 and E1 reactions by destabilizing the carbocation intermediate. The choice of nucleophile/base, solvent, and temperature are critical parameters for controlling the reaction outcome. This guide provides a theoretical framework and practical starting points for researchers to explore and exploit the synthetic potential of this versatile building block. Further quantitative kinetic studies are warranted to provide a more detailed understanding of its reactivity.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. leah4sci.com [leah4sci.com]

- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 8. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

electrophilic aromatic substitution of 1-(1-Bromoethyl)-4-nitrobenzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(1-Bromoethyl)-4-nitrobenzene

Executive Summary

This whitepaper provides a detailed technical analysis of the electrophilic aromatic substitution (EAS) reactions involving this compound. The document evaluates the directing effects of the constituent functional groups—the strongly deactivating, meta-directing nitro group and the deactivating, ortho-, para-directing 1-(1-bromoethyl) group. The synergistic nature of these directing effects leads to a strong prediction for electrophilic attack at the positions meta to the nitro group (C2 and C6). Due to the powerful deactivating nature of both substituents, the aromatic ring exhibits significantly reduced reactivity, necessitating harsh reaction conditions for successful substitution. This guide offers predicted outcomes for key EAS reactions, detailed experimental protocols adapted from analogous substrates, and visual diagrams to illustrate reaction mechanisms and workflows.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1] The subsequent loss of a proton restores the ring's aromaticity, resulting in the substitution of a hydrogen atom.[1] The rate and regioselectivity of EAS are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.[2][3] Substituents are broadly classified as either activating or deactivating and as either ortho-, para-directing or meta-directing.[4]

Analysis of Substituent Effects in this compound

The reactivity and orientation of incoming electrophiles on the this compound ring are dictated by the combined influence of its two substituents.

The Nitro Group (-NO₂)

The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects.[5][6] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles, with a reaction rate thousands of times slower than that of benzene.[4][7] By delocalizing the ring's π-electrons onto the oxygen atoms, the nitro group creates a significant partial positive charge at the ortho and para positions.[5][6] Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site.[8]

The 1-(1-Bromoethyl) Group [-CH(Br)CH₃]

The 1-(1-bromoethyl) substituent exerts a more complex influence.

-

Inductive Effect: The bromine atom on the benzylic carbon is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring.

-

Directing Effect: Despite its deactivating inductive nature, the alkyl framework of the substituent directs incoming electrophiles to the ortho and para positions. This is a characteristic behavior of alkyl groups, which stabilize the arenium ion intermediate through weak induction and hyperconjugation.[2] Halogen substituents directly on a ring are also ortho-, para-directors.[4] Therefore, the 1-(1-bromoethyl) group is classified as a deactivating, ortho-, para-director.

Predicted Regioselectivity and Reactivity

The directing effects of the two substituents on this compound are synergistic, reinforcing a single regiochemical outcome.

-

The nitro group at C4 directs incoming electrophiles to the C2 and C6 positions (meta).

-

The 1-(1-bromoethyl) group at C1 directs to the C2 and C6 positions (ortho) and the C4 position (para).

Since the C4 position is already occupied, both groups guide the electrophile to the C2 and C6 positions . This convergence of directing effects strongly favors the formation of 2-substituted-1-(1-bromoethyl)-4-nitrobenzene products.

However, the cumulative deactivating effects of both the nitro group and the inductively withdrawing 1-(1-bromoethyl) group render the aromatic ring extremely electron-deficient and thus highly unreactive towards EAS.[9] Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) are required. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such strongly deactivated rings.[9]

Caption: Convergent directing effects on the substrate ring.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration would introduce a second nitro group onto the ring, leading to the formation of 1-(1-bromoethyl)-2,4-dinitrobenzene. This requires a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, likely with heating.

Halogenation

Halogenation, for instance with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would yield 2-bromo-1-(1-bromoethyl)-4-nitrobenzene. The reaction will be sluggish due to the deactivated ring.

Sulfonation

Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, resulting in 2-(1-bromoethyl)-5-nitrobenzenesulfonic acid. Elevated temperatures are expected to be necessary to drive the reaction.

Quantitative Data

No direct experimental data for the electrophilic aromatic substitution of this compound has been identified in the surveyed literature. The following table provides predicted outcomes and estimated yields based on reactions with electronically similar, highly deactivated substrates.[9]

| Reaction | Electrophile & Reagents | Major Product(s) | Predicted Yield | Notes |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(1-Bromoethyl)-2,4-dinitrobenzene | Low to Moderate | Requires harsh conditions (heat). Risk of side-chain oxidation. |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-1-(1-bromoethyl)-4-nitrobenzene | Low | Very slow reaction due to deactivation by both groups. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 2-(1-Bromoethyl)-5-nitrobenzenesulfonic acid | Low to Moderate | Reaction is often reversible and requires high temperatures. |

| Friedel-Crafts | R⁺ or RCO⁺ (from R-X/AlCl₃) | No Reaction Expected | 0% | The ring is too deactivated for Friedel-Crafts reactions to proceed. |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for highly deactivated aromatic compounds and should be performed with appropriate safety precautions.[9][10]

Protocol 6.1: Nitration of this compound

-

Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and reflux condenser, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Dissolve this compound (e.g., 5.0 g) in 10 mL of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes.

-

Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat cautiously to 50-60 °C for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it slowly onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The solid product, 1-(1-bromoethyl)-2,4-dinitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

Caption: Experimental workflow for the nitration of the substrate.

Protocol 6.2: Bromination of this compound

-

Setup: To a dry, three-necked flask protected by a drying tube, add this compound (e.g., 4.6 g) and 20 mL of a dry solvent like dichloromethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, e.g., 0.3 g) to the solution.

-

Bromine Addition: In a dropping funnel, place a solution of bromine (e.g., 3.2 g, 1.0 mL) in 5 mL of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. The evolution of HBr gas should be observed.

-

Reaction: Stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.

-

Work-up: Pour the reaction mixture into 50 mL of water. Add a saturated solution of sodium bisulfite dropwise to quench any unreacted bromine (the red-brown color will disappear).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified by column chromatography.

Conclusion

The electrophilic aromatic substitution of this compound is governed by the powerful and synergistic directing effects of its substituents, which strongly favor substitution at the C2 and C6 positions. However, the compound's reactivity is severely diminished by the cumulative electron-withdrawing nature of the nitro and 1-bromoethyl groups. Successful substitutions, such as nitration or halogenation, require forcing conditions and are expected to result in low to moderate yields. Friedel-Crafts reactions are predicted to be unsuccessful. The protocols and predictive data provided herein serve as a valuable resource for researchers planning the synthetic modification of this and other similarly deactivated aromatic substrates.

References

- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. The decreasing order of reactivity towards electrophilic substitution - askIITians [askiitians.com]

- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Stability and Storage of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(1-Bromoethyl)-4-nitrobenzene. The document details the inherent chemical instabilities of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment in line with regulatory expectations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a benzylic bromide and a nitroaromatic moiety, confers a high degree of reactivity, which is advantageous for synthetic transformations. However, this reactivity also predisposes the compound to various degradation pathways, making its proper storage and handling critical to ensure its quality, purity, and performance in downstream applications. This guide summarizes the key factors influencing the stability of this compound and provides practical recommendations for its storage and stability evaluation.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the benzylic position and the photochemical reactivity of the nitroaromatic ring. The electron-withdrawing nature of the nitro group at the para position significantly impacts the reactivity of the benzylic bromide.

Key Stability Concerns:

-

Hydrolysis: The presence of the bromoethyl group makes the compound susceptible to hydrolysis, leading to the formation of 1-(4-nitrophenyl)ethanol. The rate of hydrolysis is expected to be influenced by pH and the presence of nucleophiles.

-

Photodegradation: Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to light, particularly UV radiation. This can lead to a complex mixture of degradation products.

-

Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition. Benzylic bromides, especially those with electron-withdrawing substituents, can be thermally sensitive.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Light | Protect from light (Store in amber vials or in the dark) | To prevent photodegradation of the nitroaromatic moiety. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |

| Moisture | Store in a dry environment (desiccator recommended) | To minimize hydrolysis. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to moisture and atmospheric contaminants. |

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on analogous compounds, the following degradation pathways are considered most likely:

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Studies

To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are tailored for this specific compound.

General Procedure for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization/Quenching: If necessary, neutralize acidic or basic samples to an appropriate pH before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Conditions

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C. |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature (due to expected rapid degradation). |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. |

| Thermal Degradation | Store the stock solution at 80°C in a temperature-controlled oven, protected from light. |

| Photolytic Degradation | Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions. |

Workflow for Stability Testing

Caption: Experimental workflow for forced degradation studies.

Recommended Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

Starting HPLC Method Parameters:

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 274 nm, the λmax of the nitroaromatic chromophore). A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be coupled for identification of unknown degradants. |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of results from a forced degradation study to illustrate the expected stability profile. Actual data should be generated through experimentation.

| Stress Condition | % Degradation of Parent Compound (after 24h) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C | ~5% | 1-(4-Nitrophenyl)ethanol |

| 0.1 M NaOH, RT | >90% | 1-(4-Nitrophenyl)ethanol, 4-Nitrostyrene |

| 3% H₂O₂, RT | ~10% | Oxidized aromatic species |

| 80°C | ~15% | 4-Nitrostyrene, HBr |

| Photolytic (ICH Q1B) | ~20% | Complex mixture of nitrophenols and rearranged products |

Conclusion

This compound is a reactive and versatile chemical intermediate that requires careful handling and storage to maintain its quality. The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition. For optimal stability, the compound should be stored at refrigerated temperatures (2-8°C), protected from light and moisture, and preferably under an inert atmosphere. A well-designed forced degradation study, coupled with a validated stability-indicating analytical method, is essential for understanding its degradation profile and ensuring its suitability for research and development purposes. The protocols and information provided in this guide serve as a robust starting point for scientists and researchers working with this compound.

An In-depth Technical Guide to the Safety and Handling of 1-(1-Bromoethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-(1-Bromoethyl)-4-nitrobenzene (CAS No: 19935-81-0). The information is intended for professionals in research and development who may handle this chemical. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Chemical Identification

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification indicates multiple health and environmental risks.

-

Signal Word: Warning[1]

-

GHS Pictograms:

-

Health Hazard (GHS07): Exclamation Mark

-

Corrosion (GHS05)[2]

-

Environment (GHS09)

-

Table 1: GHS Hazard and Precautionary Statements

| Code | Hazard Statement | Code | Precautionary Statement |

| H302 | Harmful if swallowed.[1][5] | P264 | Wash face, hands, and any exposed skin thoroughly after handling.[2][6] |

| H312 | Harmful in contact with skin.[1][5] | P270 | Do not eat, drink or smoke when using this product.[6][7] |

| H315 | Causes skin irritation.[1][5][8] | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6][8] |

| H319 | Causes serious eye irritation.[1][5][8] | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |

| H332 | Harmful if inhaled.[1][5] | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][9] |

| H335 | May cause respiratory irritation.[1][5][6] | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[5][6] | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][8] |

| H411 | Toxic to aquatic life with long lasting effects.[5] | P405 | Store locked up.[2][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][9] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 230.06 g/mol | [1][2][3] |

| Physical State | Solid, or yellow oil | [3][7][8] |

| Appearance | Light yellow | [7][8] |

| Melting Point | 31-32.5 °C | [3] |

| Boiling Point | 152-153 °C (at 5 Torr) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Experimental Protocols: Safe Handling and Storage

Strict protocols must be followed to minimize risk when working with this compound.

4.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[8][10]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][10]

4.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][10]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][10]

4.3 Handling Procedures

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8]

-

Avoid the formation of dust and aerosols.[8]

-

Wash hands thoroughly after handling the material.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

4.4 Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Store locked up and away from incompatible substances, such as strong oxidizing agents.[5][6][8]

-

For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[9][10]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][10]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Avoid breathing dust.[5][8]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[8]

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled material without creating dust. Place it in a suitable, closed, and labeled container for disposal.[8][10]

Visualized Experimental Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. This compound | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19935-81-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. dl.novachem.com.au [dl.novachem.com.au]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-(1-Bromoethyl)-4-nitrobenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-4-nitrobenzene, a key chemical intermediate with applications in synthetic chemistry and potential relevance to drug discovery and development. This document details available suppliers, experimental protocols for its synthesis, and explores its potential utility in the broader context of chemical biology and medicinal chemistry.

Chemical Properties and Supplier Information

This compound (CAS No: 19935-81-0) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 1-(4-nitrophenyl)ethyl moiety into various molecular scaffolds.

Sourcing this reagent is a critical first step for any research or development project. The following table summarizes the currently available information on commercial suppliers of this compound. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most up-to-date information.

| Supplier | Brand/Distributor | Purity | Available Quantities | Price |

| CymitQuimica | Apollo Scientific | 97% | 100mg, 250mg, 1g, 5g, 25g | €40.00 (100mg), €63.00 (250mg), €160.00 (1g), €474.00 (5g), €1,612.00 (25g)[1] |

| Chemsrc | Shanghai Amole Biotechnology Co., Ltd. | 97.0% | 100mg, 1g, 250mg, 25g | Inquiry |

| Crysdot LLC | 97% | 1g | $431.00 | |

| Sigma-Aldrich | Ambeed, Inc. | Inquiry | ||

| BLDpharm | Inquiry |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the radical bromination of 1-ethyl-4-nitrobenzene. This reaction utilizes a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator, typically benzoyl peroxide or AIBN, in a suitable solvent.

Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene

This protocol is adapted from established synthetic methodologies.

Materials:

-

1-ethyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 1-ethyl-4-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Potential Applications in Research and Drug Discovery

While specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential applications for researchers in drug discovery and chemical biology.

The presence of a reactive benzylic bromide makes it a useful tool for covalent labeling of proteins. This electrophilic center can react with nucleophilic residues on proteins, such as cysteine or histidine, to form stable covalent bonds. This property can be exploited in the design of chemical probes to identify novel drug targets or to elucidate the mechanism of action of bioactive compounds.

Furthermore, the nitroaromatic scaffold is a common feature in many pharmacologically active molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for further chemical modifications and the construction of compound libraries for high-throughput screening. The related compound, 1-(2-bromoethyl)-4-nitrobenzene, has been reported as a substrate for glutathione S-transferase (GST), an enzyme family involved in detoxification and cellular signaling. This suggests that this compound could potentially interact with GSTs or other enzymes with similar active site architectures.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for application in both fundamental and applied chemical research. Its utility as a synthetic building block is well-established, and its inherent reactivity suggests intriguing possibilities for its use as a chemical probe in the exploration of biological systems. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the properties of this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(1-Bromoethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of 1-(1-Bromoethyl)-4-nitrobenzene. The information is intended to support research and development activities where this compound may be a key intermediate or a subject of study.

Molecular Structure and Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure consists of a benzene ring substituted with a nitro group at the para position (C4) and a 1-bromoethyl group at the C1 position.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 19935-81-0 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Monoisotopic Mass | 228.97384 Da | [1] |

| Appearance | Yellow oil | [2] |

| Melting Point | 31-32.5 °C | [2] |

| Boiling Point | 152-153 °C at 5 Torr | [2] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

Stereochemistry

The presence of a bromine atom and a methyl group on the benzylic carbon of the ethyl substituent creates a chiral center. Therefore, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-1-(1-bromoethyl)-4-nitrobenzene and (S)-1-(1-bromoethyl)-4-nitrobenzene. The commercially available compound is typically a racemic mixture, as indicated by an "Undefined Atom Stereocenter Count" of 1 in chemical databases.[2]

Synthesis

A common and effective method for the synthesis of this compound is the free-radical bromination of 1-ethyl-4-nitrobenzene.

Synthesis Workflow

References

Solubility Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Bromoethyl)-4-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the established principles of "like dissolves like" and the known solubility of structurally similar compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this guide also furnishes a detailed, generalized experimental protocol for its determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1] |

| Appearance | Solid, Semi-solid, or liquid lump | Sigma-Aldrich |

| Polar Surface Area | 45.8 Ų | PubChem[1] |

Predicted Solubility in Organic Solvents

While specific experimental data is unavailable, a qualitative assessment of the solubility of this compound can be inferred from its structure and the known solubility of analogous compounds. The molecule possesses both a polar nitro group and a nonpolar bromoethyl-substituted benzene ring. This dual character suggests a broad solubility range across various organic solvents.

The principle of "like dissolves like" suggests that polar solvents will interact favorably with the nitro group, while nonpolar solvents will dissolve the nonpolar aromatic and alkyl halide portions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The polar hydroxyl group can interact with the nitro group. |

| Ethanol | Polar Protic | High | Similar to methanol, capable of hydrogen bonding. Structurally similar 1-bromo-1-phenylethane is soluble in alcohol.[2] |

| Acetone | Polar Aprotic | High | The polar carbonyl group can interact with the nitro group. Nitroaromatic compounds are generally soluble in acetone.[3] |